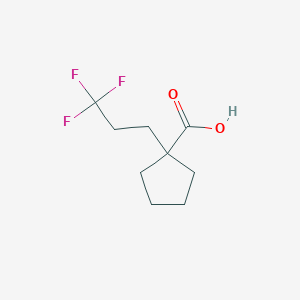
1-(3,3,3-Trifluoropropyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,3-Trifluoropropyl)cyclopentane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C9H13F3O2. This compound is characterized by the presence of a trifluoropropyl group attached to a cyclopentane ring, which is further connected to a carboxylic acid group. The trifluoropropyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,3-Trifluoropropyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane and 3,3,3-trifluoropropyl bromide.
Reaction Conditions: The cyclopentane is reacted with 3,3,3-trifluoropropyl bromide in the presence of a strong base such as sodium hydride (NaH) to form 1-(3,3,3-Trifluoropropyl)cyclopentane.
Carboxylation: The resulting 1-(3,3,3-Trifluoropropyl)cyclopentane is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3,3-Trifluoropropyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
1-(3,3,3-Trifluoropropyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3,3,3-Trifluoropropyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.
1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-(3,3,3-Trifluoropropyl)benzene-1-carboxylic acid: Similar structure but with a benzene ring instead of a cyclopentane ring.
Uniqueness
1-(3,3,3-Trifluoropropyl)cyclopentane-1-carboxylic acid is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C9H13F3O2 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
1-(3,3,3-trifluoropropyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)6-5-8(7(13)14)3-1-2-4-8/h1-6H2,(H,13,14) |
Clave InChI |
ZMSSDNXAGBFFAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CCC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13594128.png)




![(1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13594163.png)



